Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate

CAS No.: 188781-05-7

Cat. No.: VC2772933

Molecular Formula: C8H9N2NaO3

Molecular Weight: 204.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 188781-05-7 |

|---|---|

| Molecular Formula | C8H9N2NaO3 |

| Molecular Weight | 204.16 g/mol |

| IUPAC Name | sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate |

| Standard InChI | InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1 |

| Standard InChI Key | PDCRREORJZJENS-UHFFFAOYSA-M |

| SMILES | CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] |

Introduction

Chemical Identity and Structure

Basic Information

Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate is characterized by several key identifiers and properties that define its chemical identity. The compound has a molecular formula of C8H9N2NaO3 and a molecular weight of 204.16 g/mol. It is registered with the Chemical Abstracts Service (CAS) under the number 188781-05-7 and is cataloged in the PubChem database with the identifier 121237700 .

The compound's structure features a pyrimidine core with specific substitutions that give it unique chemical properties. Being a sodium salt, it contains the positively charged sodium ion (Na+) paired with the negatively charged organic anion formed through deprotonation of the parent compound, Ethyl 2-hydroxy-4-methylpyrimidine-5-carboxylate (PubChem CID: 665021) . This ionic nature contributes significantly to its physical and chemical behavior in various environments.

Table 1: Identification Parameters of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate

| Parameter | Information |

|---|---|

| CAS Number | 188781-05-7 |

| Molecular Formula | C8H9N2NaO3 |

| Molecular Weight | 204.16 g/mol |

| IUPAC Name | sodium;5-ethoxycarbonyl-4-methylpyrimidin-2-olate |

| PubChem Compound ID | 121237700 |

Structural Characteristics

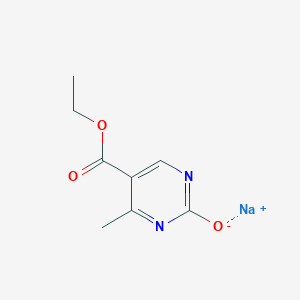

The molecular structure of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate contains several distinctive functional groups arranged around a central pyrimidine ring. The compound features an ethoxycarbonyl group at position 5, a methyl group at position 4, and a sodium-associated deprotonated oxygen at position 2. This arrangement of functional groups contributes to the compound's chemical reactivity and potential biological activities .

The structure can be represented using various chemical notation systems, which are essential for database searches and computational chemistry applications. These different representation formats provide standardized ways to encode the compound's structure, facilitating its identification and analysis across different chemical databases and research platforms.

Table 2: Structural Representation of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate

| Representation Type | Code |

|---|---|

| Standard InChI | InChI=1S/C8H10N2O3.Na/c1-3-13-7(11)6-4-9-8(12)10-5(6)2;/h4H,3H2,1-2H3,(H,9,10,12);/q;+1/p-1 |

| Standard InChIKey | PDCRREORJZJENS-UHFFFAOYSA-M |

| SMILES | CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1C)[O-].[Na+] |

Physical Properties

The physical properties of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate can be inferred from its chemical structure, though specific empirical data is limited in the available literature. As a sodium salt of an organic compound, it likely exists as a solid at room temperature with increased water solubility compared to its parent compound. The presence of the ethoxycarbonyl group contributes to its polarity, while the methyl substituent provides some hydrophobic character.

The compound's ionic nature, resulting from the sodium counterion, significantly influences its solubility profile, making it potentially more soluble in polar solvents compared to non-polar organic solvents. This property is particularly relevant for its applications in laboratory settings, where solubility characteristics determine appropriate handling and experimental protocols.

Synthesis and Chemical Properties

| Hazard Type | Category | Hazard Statement |

|---|---|---|

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 1A, 1B, 1C | H314: Causes severe skin burns and eye damage |

| Serious eye damage/eye irritation | Category 1 | H318: Causes serious eye damage |

The classification of this compound as a skin corrosive (Category 1) and eye damage hazard (Category 1) indicates its potential to cause irreversible damage upon contact with skin or eyes. These severe hazards necessitate stringent protective measures to prevent exposure and detailed emergency response protocols in case of accidental contact . Understanding these hazard classifications is essential for developing appropriate risk management strategies in laboratory settings.

Current Research and Future Perspectives

Recent Studies

Molecular modeling approaches have been employed to predict the binding modes and biological activities of pyrimidine derivatives. These computational studies have utilized techniques such as induced-fit docking (IFD) and molecular dynamics (MD) simulations to evaluate interactions with potential biological targets and predict pharmacokinetic properties . Similar approaches could be applied to Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate to predict its biological behavior and guide experimental investigations.

Synthetic methodologies for preparing functionalized pyrimidines continue to evolve, with recent research exploring multicomponent synthesis approaches and reductive amination conditions . These developments might facilitate more efficient preparation of Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate and related compounds, potentially expanding access to these research tools and enabling more comprehensive investigation of their properties and applications.

Research Gaps

Several significant research gaps exist regarding Sodium 5-ethoxycarbonyl-4-methyl-pyrimidin-2-olate, highlighting opportunities for future investigation. Perhaps most notably, detailed studies on the specific biological activities of this compound are lacking. While the general class of pyrimidine derivatives has shown diverse bioactivities, the particular profile of this compound remains to be elucidated through systematic screening against relevant biological targets and disease models.

Structure-activity relationship studies examining how the specific substituents of this compound influence its biological activity would provide valuable insights for drug development. Understanding how the ethoxycarbonyl group at position 5 and the methyl group at position 4 affect binding to potential biological targets could guide the design of optimized derivatives with enhanced activity or selectivity profiles.

Pharmacokinetic and toxicological evaluations represent another critical research gap. Comprehensive studies of absorption, distribution, metabolism, excretion, and toxicity would be essential for assessing the compound's potential as a pharmaceutical agent or research tool. These investigations would provide crucial data for risk assessment and inform decisions about potential applications in various research or therapeutic contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume